2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(2,4-Dibromophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibromophenoxy group and a methylsulfanylbenzylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the dibromophenoxy and methylsulfanylbenzylidene intermediates. The key steps include:
Nucleophilic Substitution: The reaction of 2,4-dibromophenol with an appropriate nucleophile to form the dibromophenoxy intermediate.
Condensation Reaction: The reaction of the dibromophenoxy intermediate with hydrazine hydrate to form the acetohydrazide derivative.
Schiff Base Formation: The final step involves the condensation of the acetohydrazide derivative with 4-(methylsulfanyl)benzaldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(2,4-Dibromophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, and other functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dibromophenoxy)acetohydrazide: A related compound with similar structural features but lacking the methylsulfanylbenzylidene moiety.
3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol: Another brominated phenoxy compound with different substitution patterns.
Uniqueness
2-(2,4-Dibromophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H14Br2N2O2S |
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Molecular Weight |
458.2 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N2O2S/c1-23-13-5-2-11(3-6-13)9-19-20-16(21)10-22-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
WHQSQSCXOVYTGF-DJKKODMXSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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